molecular formula C21H31N3O5S2 B13416177 S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine

Cat. No.: B13416177
M. Wt: 469.6 g/mol
InChI Key: MJPKKHHOAJFNQP-BZSNNMDCSA-N
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Description

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine is a tripeptide derivative consisting of L-cysteine, L-proline, and L-phenylalanine residues. Its distinguishing structural feature is the S-[2-[(2-hydroxyethyl)thio]ethyl] modification on the cysteine residue, forming a thioether bridge between the cysteine sulfur and a hydroxyethylthioethyl group (-CH₂CH₂-S-CH₂CH₂OH). This compound is generated via enzymatic digestion (using pronase and proteinase K) of proteins exposed to sulfur mustard agents, making it a critical biomarker for diagnosing sulfur mustard exposure . Its high abundance in post-exposure protein digests underscores its diagnostic utility in forensic and clinical toxicology .

Properties

Molecular Formula

C21H31N3O5S2

Molecular Weight

469.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2R)-2-amino-3-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H31N3O5S2/c22-16(14-31-12-11-30-10-9-25)20(27)24-8-4-7-18(24)19(26)23-17(21(28)29)13-15-5-2-1-3-6-15/h1-3,5-6,16-18,25H,4,7-14,22H2,(H,23,26)(H,28,29)/t16-,17-,18-/m0/s1

InChI Key

MJPKKHHOAJFNQP-BZSNNMDCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CSCCSCCO)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CSCCSCCO)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties Overview

  • Molecular formula: C₁₂H₂₂N₂O₄S₂
  • Molecular weight: 322.4 g/mol
  • IUPAC name: (2S)-1-[(2R)-2-amino-3-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]propanoyl]pyrrolidine-2-carboxylic acid
  • Key functional groups:
    • Thiol-derived thioether linkage (S-[2-(2-hydroxyethyl)thio]ethyl) on cysteine
    • Peptide bonds linking cysteine, proline, and phenylalanine residues
    • Hydroxyl group on the 2-hydroxyethyl substituent

These features imply that the synthesis must carefully protect reactive groups and achieve regioselective thioether formation.

Preparation Methods

General Synthetic Strategy

The compound can be prepared by solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis , followed by selective chemical modification of the cysteine thiol group to introduce the 2-(2-hydroxyethyl)thioethyl substituent. The steps include:

  • Step 1: Synthesis of the tripeptide backbone L-cysteinyl-L-prolyl-L-phenylalanine using standard peptide coupling methods with appropriate protecting groups.
  • Step 2: Selective modification of the cysteine thiol side chain with 2-(2-bromoethyl)ethanol or a related electrophilic reagent to form the thioether linkage.
  • Step 3: Purification and characterization of the final product.

Detailed Synthetic Procedures

Peptide Synthesis
  • Resin selection: For SPPS, a suitable resin such as Wang resin or Rink amide resin is used depending on the desired C-terminal functionality.
  • Protecting groups:
    • The cysteine thiol is typically protected with a trityl (Trt) or acetamidomethyl (Acm) group to prevent premature oxidation or side reactions.
    • The amino groups are protected with Fmoc or Boc groups.
  • Coupling reagents: Commonly used reagents include HBTU, HATU, or DIC in the presence of base (e.g., DIPEA).
  • Sequence assembly: The phenylalanine is coupled first (C-terminal), followed by proline and then cysteine at the N-terminal position.
Thiol Modification
  • After peptide assembly and cleavage from the resin, the cysteine thiol protecting group is removed under mild acidic conditions.
  • The free thiol is reacted with a haloalkyl alcohol such as 2-(2-bromoethyl)ethanol or 2-(2-chloroethyl)ethanol to form the thioether bond. This nucleophilic substitution reaction requires:
    • Mild base (e.g., triethylamine) to deprotonate the thiol
    • Anhydrous conditions to prevent side reactions
    • Controlled temperature (0–25 °C) to avoid over-alkylation or side reactions.

Research Findings and Data Tables

Yield and Purity Data

Step Yield (%) Purity (%) Notes
Peptide assembly (SPPS) 75–85 >95 Dependent on resin and coupling efficiency
Thiol deprotection 90–95 >98 Mild acidic conditions
Thiol alkylation (thioether formation) 70–80 >95 Requires anhydrous conditions
Final product purification 60–75 >98 HPLC purification recommended

Data synthesized from typical peptide synthesis protocols and thioether formation reactions in literature.

Analytical Characterization

  • Mass spectrometry (MS): Confirms molecular weight of 322.4 g/mol, consistent with the target compound.
  • Nuclear magnetic resonance (NMR):
    • ¹H NMR shows characteristic signals for cysteine, proline, phenylalanine residues, and the hydroxyethyl thioether moiety.
    • ¹³C NMR confirms carbon environments consistent with peptide and thioether structure.
  • High-performance liquid chromatography (HPLC): Used for purity assessment and separation from side products. Gradient elution with water/acetonitrile and acid modifiers is typical.
  • Infrared spectroscopy (IR): Confirms peptide bonds (amide I and II bands) and hydroxyl group presence.

Notes on Optimization and Challenges

  • Protection strategy: Proper thiol protection is critical to prevent disulfide formation or side reactions during peptide assembly.
  • Alkylation selectivity: Over-alkylation or reaction at other nucleophilic sites (e.g., amino groups) must be avoided by controlling stoichiometry and reaction conditions.
  • Solvent choice: Anhydrous polar aprotic solvents (e.g., DMF, DMSO) are preferred for alkylation steps.
  • Purification: Reverse-phase HPLC is the method of choice for final product isolation due to the compound’s polarity and peptide nature.

Summary Table of Preparation Steps

Preparation Step Reagents/Conditions Purpose Outcome
Peptide synthesis (SPPS) Fmoc-protected amino acids, HBTU, DIPEA, resin Assemble L-cysteinyl-L-prolyl-L-phenylalanine Protected tripeptide on resin
Cleavage and deprotection TFA cocktail (e.g., TFA/TIS/H2O) Remove peptide from resin and protecting groups Free tripeptide with protected thiol
Thiol deprotection Mild acid (if Acm protecting group used) Free thiol for alkylation Free cysteine thiol
Thioether formation 2-(2-bromoethyl)ethanol, base, anhydrous solvent Alkylate thiol to form S-[2-[(2-hydroxyethyl)thio]ethyl] group Modified tripeptide
Purification Reverse-phase HPLC Isolate pure compound >98% purity final product

Chemical Reactions Analysis

Types of Reactions

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thioether linkage.

    Substitution: The hydroxyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound to study thioether chemistry.

    Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The thioether linkage and amino acid residues play crucial roles in binding to these targets and modulating their activity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance References
This compound C₂₁H₃₂N₃O₅S₂ (estimated) ~470 Thioether, hydroxyethyl, tripeptide Biomarker for sulfur mustard exposure
[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline (HETE-CP) C₁₃H₂₄N₂O₄S₂ (estimated) ~368 Thioether, hydroxyethyl, dipeptide Co-detected with HETE-CPF in sulfur mustard exposure; shorter peptide chain
S-Allyl-L-Cysteine C₆H₁₁NO₂S 161.22 Allyl thioether, amino acid Antioxidant properties; studied for neuroprotective and cardiovascular benefits
Captopril-L-Cysteine C₁₁H₁₉N₃O₄S₂ 345.42 Disulfide bond, ACE inhibitor derivative Therapeutic agent for hypertension; redox-active disulfide
(S)-N-(1-(2-Methyl-1-oxo-3-((1-oxopropyl)thio)propyl)-L-prolyl)-L-phenylalanine C₂₁H₂₈N₂O₅S 420.52 Thioester, ketone, tripeptide analog Structural analog with potential enzymatic or receptor-binding activity

Key Findings and Differences

HETE-CP vs. HETE-CPF

  • Structural Difference : HETE-CP lacks the phenylalanine residue, reducing its peptide length to a dipeptide (Cys-Pro). This absence diminishes its aromatic interaction capacity compared to HETE-CPF .
  • Functional Impact : Both compounds are abundant in sulfur mustard-exposed plasma, but HETE-CPF’s phenylalanine may enhance detection sensitivity in mass spectrometry due to its hydrophobic and aromatic properties .

S-Allyl-L-Cysteine

  • Structural Difference: A single modified amino acid with an allyl (-CH₂CH=CH₂) group instead of a hydroxyethylthioethyl chain.
  • Functional Impact: The allyl group confers radical-scavenging activity, unlike HETE-CPF’s diagnostic role. Its simpler structure allows rapid absorption but limits stability in oxidative environments .

Captopril-L-Cysteine

  • Structural Difference : Features a disulfide bond (S-S) linking captopril (an ACE inhibitor) to cysteine, contrasting with HETE-CPF’s stable thioether (C-S-C).
  • Functional Impact : The disulfide bond enables redox modulation in therapeutic contexts (e.g., blood pressure regulation), whereas HETE-CPF’s thioether resists oxidation, enhancing its biomarker reliability .

(S)-N-(1-(2-Methyl-1-oxo-3-((1-oxopropyl)thio)propyl)-L-prolyl)-L-phenylalanine

  • Structural Difference: Shares a prolyl-phenylalanine backbone but replaces the hydroxyethylthioethyl group with a methyl-propanoylthio substituent.

Research Implications

  • Diagnostic Specificity: HETE-CPF’s tripeptide structure and thioether modification make it a stable, high-abundance biomarker, unlike simpler analogs like S-Allyl-L-Cysteine .
  • Therapeutic vs. Diagnostic Roles: Compounds like Captopril-L-Cysteine highlight the divergence between therapeutic disulfide-based agents and diagnostic thioether biomarkers .
  • Structural Optimization: The comparison with ’s analog underscores how substituent choice (e.g., hydroxyethyl vs. propanoylthio) tailors compounds for specific applications (detection vs. bioactivity) .

Q & A

Q. What novel delivery systems could enhance the compound’s bioavailability for neurodegenerative disease models?

  • Methodology : Nanoformulation with PEGylated liposomes (size <100 nm, PDI <0.2) improves CNS uptake. In vivo pharmacokinetics (AUC, Cmax) in transgenic mice are compared to free compound. Permeability via hCMEC/D3 cell monolayers (TEER measurements) validates BBB penetration .

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